![molecular formula C9H6Br2N4O2S B2359325 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol CAS No. 877302-05-1](/img/structure/B2359325.png)
2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol is a useful research compound. Its molecular formula is C9H6Br2N4O2S and its molecular weight is 394.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol typically begins with a bromination reaction The starting material, benzene-1,3-diol, is subjected to bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at positions 2 and 4 The next step involves the formation of the triazole ring, which is achieved through a cyclization reaction using appropriate precursors and catalysts
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentration. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfonic acids or other higher oxidation states.
Reduction: Reduction reactions may target the imino group, reducing it to form amines or other reduced derivatives.
Substitution: The bromine atoms in the compound can be replaced by nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or halides under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Major Products Formed:
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Amines, reduced triazole derivatives.
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction pathways and mechanisms.
Biology: The biological activity of the compound, particularly its interactions with enzymes and proteins, makes it a candidate for drug discovery and development.
Medicine: Investigations into its potential as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets at the molecular level.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science applications, owing to its reactivity and functional group diversity.
5. Mechanism of Action: The mechanism by which 2,4-dibromo-6-[(1E)-[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol exerts its effects is complex and multifaceted. The compound may interact with various molecular targets, such as enzymes, receptors, and DNA. Its bromine atoms and sulfanyl group play crucial roles in these interactions, influencing the compound's binding affinity and reactivity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
2,4-dibromo-6-methylbenzene-1,3-diol
2,4-dibromo-6-(hydroxymethyl)benzene-1,3-diol
2,4-dibromo-6-[(1E)-[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl]benzene-1,3-diol
Comparison: While these compounds share a similar brominated benzene core, their functional groups differ, resulting in varied chemical properties and biological activities
Properties
IUPAC Name |
4-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2S/c10-5-1-4(7(16)6(11)8(5)17)2-13-15-3-12-14-9(15)18/h1-3,16-17H,(H,14,18)/b13-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYMLHDJUGHEAH-XNJYKOPJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)C=NN2C=NNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C(=C1Br)O)Br)O)/C=N/N2C=NNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
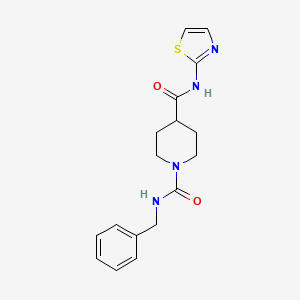
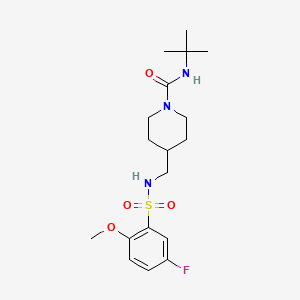
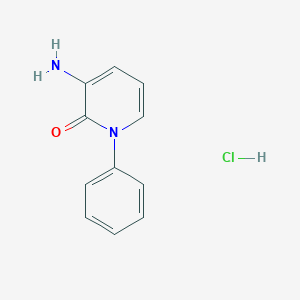
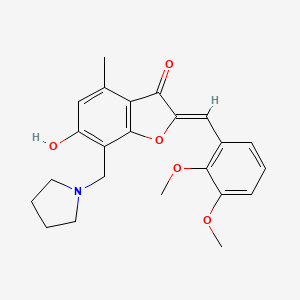

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359249.png)
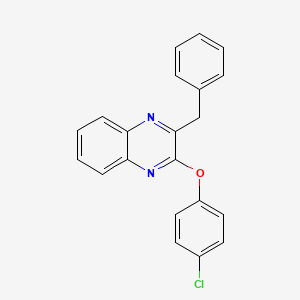
![N-(2,5-DIMETHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2359251.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2359252.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)
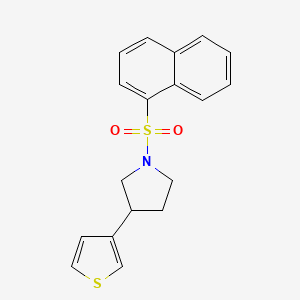

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2359261.png)

